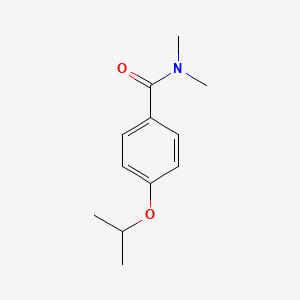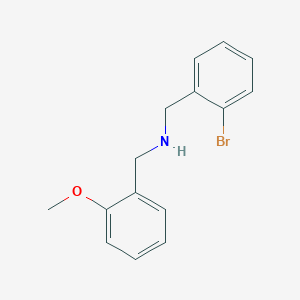
(2-bromobenzyl)(2-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-bromobenzyl)(2-methoxybenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of substituted benzylamines and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (2-bromobenzyl)(2-methoxybenzyl)amine is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins in the body, leading to the observed pharmacological effects. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
Studies have shown that (2-bromobenzyl)(2-methoxybenzyl)amine has a range of biochemical and physiological effects. For example, it has been found to inhibit the activity of specific enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-bromobenzyl)(2-methoxybenzyl)amine in lab experiments is its potential to exhibit a range of pharmacological activities. This makes it a versatile compound that can be used in various studies. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (2-bromobenzyl)(2-methoxybenzyl)amine. One of the primary areas of interest is its potential use in the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, the synthesis of new derivatives of this compound may lead to the discovery of even more potent pharmacological agents.
Synthesis Methods
The synthesis of (2-bromobenzyl)(2-methoxybenzyl)amine can be achieved through a series of chemical reactions. One of the common methods involves the reaction of 2-bromobenzyl bromide with 2-methoxybenzylamine in the presence of a base, such as potassium carbonate. The reaction leads to the formation of the desired product, which can be purified through various techniques, such as column chromatography.
Scientific Research Applications
The potential applications of (2-bromobenzyl)(2-methoxybenzyl)amine in scientific research are vast. One of the primary areas of interest is its use in the development of new drugs. This compound has been found to exhibit a range of pharmacological activities, such as antitumor, antifungal, and antibacterial effects. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease.
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-(2-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-18-15-9-5-3-7-13(15)11-17-10-12-6-2-4-8-14(12)16/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJJKPKCDVSARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromophenyl)-N-(2-methoxybenzyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5858398.png)
![N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5858402.png)
![2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone](/img/structure/B5858410.png)
![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5858418.png)
![methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)
amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)
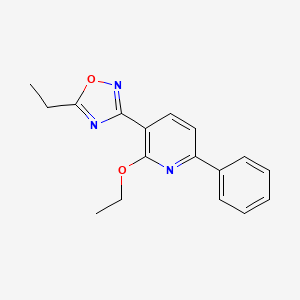
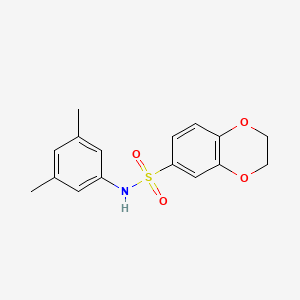
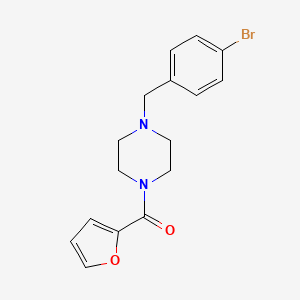
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5858459.png)
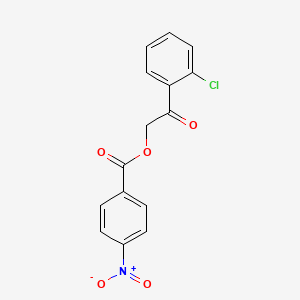
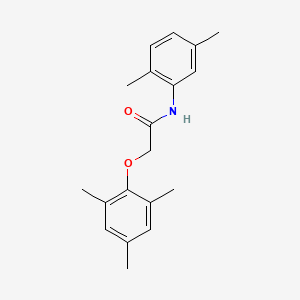
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
